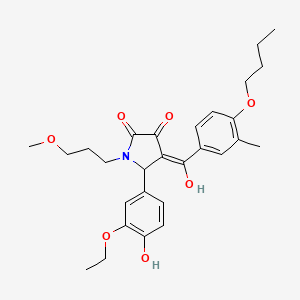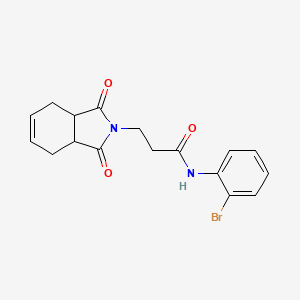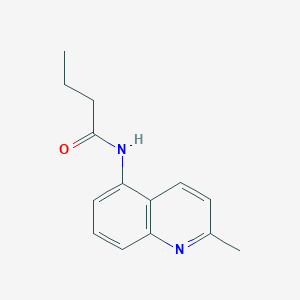
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol is not fully understood. However, it is believed to act by modulating the activity of certain receptors in the brain, including the dopamine and serotonin receptors. This modulation leads to a reduction in inflammation and the promotion of neuronal growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to reduce inflammation, promote neuronal growth and survival, and improve cognitive function. The compound has also been shown to have anti-tumor activity and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol is its versatility. It can be used in a range of lab experiments, including cell culture studies, animal models, and clinical trials. However, one of the limitations of the compound is its potential toxicity. Studies have shown that high doses of the compound can be toxic to cells and may cause adverse effects.
Orientations Futures
There are several future directions for the study of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol. One area of interest is the development of novel drug formulations that can improve the bioavailability and efficacy of the compound. Another area of research is the identification of new therapeutic applications for the compound, including its potential use in the treatment of autoimmune diseases and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
In conclusion, this compound is a compound that has significant potential for use in the field of medicine. Its versatility and range of potential therapeutic applications make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol involves a series of chemical reactions. One of the most commonly used methods is the reaction between 1,3-benzodioxole-5-carboxaldehyde and (3S*,4S*)-cis-3,4-dimethyl-4-(3-hydroxypropyl)piperidine. The resulting compound is then reacted with imidazole-4-carboxaldehyde to obtain the final product.
Applications De Recherche Scientifique
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for anxiety and depression.
Propriétés
IUPAC Name |
(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-5-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-14-8-19(7-12-6-17-9-18-12)4-3-13(14)11-1-2-15-16(5-11)22-10-21-15/h1-2,5-6,9,13-14,20H,3-4,7-8,10H2,(H,17,18)/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMBDIPXXXVHLZ-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC3=C(C=C2)OCO3)O)CC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC3=C(C=C2)OCO3)O)CC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(pyridin-3-ylmethyl)-4-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5411716.png)

![4-{1-[1-(1-phenylethyl)-1H-tetrazol-5-yl]-3-azetidinyl}pyridine](/img/structure/B5411723.png)



![3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5411767.png)
![3-(3,4-difluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5411772.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5411782.png)

![(4aS*,8aR*)-1-butyl-6-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5411789.png)
![1-(4-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5411796.png)